
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-(2-(dimethylamino)phenyl)-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-(2-(dimethylamino)phenyl)-1-methyl- is a complex organic compound belonging to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a chloro group, a dimethylamino phenyl group, and a methyl group. It is of significant interest in various fields due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-(2-(dimethylamino)phenyl)-1-methyl- typically involves multi-step organic reactions One common method involves the cyclization of o-phenylenediamine derivatives with carboxylic acids or their derivatives under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-(2-(dimethylamino)phenyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chloro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chloro position.
Aplicaciones Científicas De Investigación
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-(2-(dimethylamino)phenyl)-1-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-(2-(dimethylamino)phenyl)-1-methyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-methylphenyl)
- 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-
Uniqueness
Compared to similar compounds, 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-(2-(dimethylamino)phenyl)-1-methyl- is unique due to the presence of the dimethylamino phenyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a bioactive compound and its versatility in synthetic chemistry.
Propiedades
Número CAS |
79759-82-3 |
|---|---|
Fórmula molecular |
C16H16ClN3O |
Peso molecular |
301.77 g/mol |
Nombre IUPAC |
5-chloro-3-[2-(dimethylamino)phenyl]-1-methylbenzimidazol-2-one |
InChI |
InChI=1S/C16H16ClN3O/c1-18(2)12-6-4-5-7-14(12)20-15-10-11(17)8-9-13(15)19(3)16(20)21/h4-10H,1-3H3 |
Clave InChI |
QISOHXIBFUFHEJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


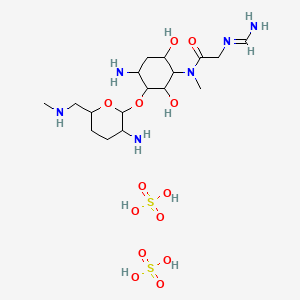
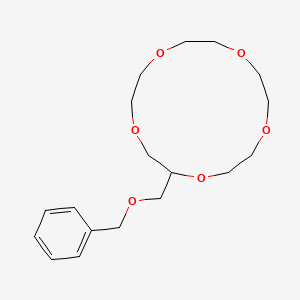
![1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol](/img/structure/B14442218.png)
![11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14442242.png)


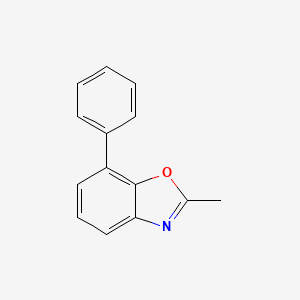
![4,4'-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid](/img/structure/B14442258.png)
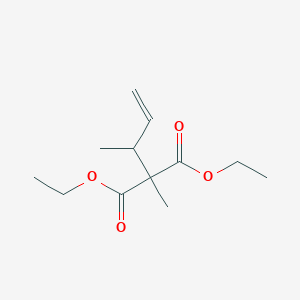
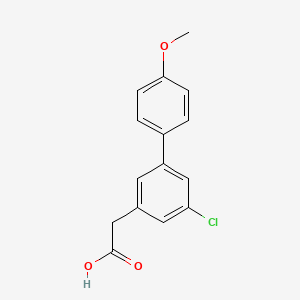
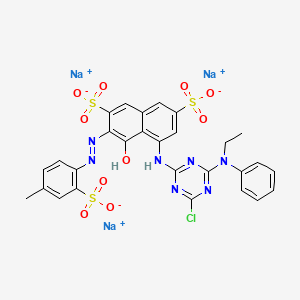


![Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14442283.png)
